RdRP-IN-2 is a compound that acts as an inhibitor of the RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses, including SARS-CoV-2. This compound has garnered attention due to its potential therapeutic applications in treating viral infections by disrupting the replication process of the virus.
The compound is derived from research focused on developing antiviral agents targeting RNA-dependent RNA polymerase. It has been synthesized and characterized in various studies aimed at identifying effective inhibitors against SARS-CoV-2 and other RNA viruses.
RdRP-IN-2 is classified as a non-nucleoside inhibitor, distinguishing it from nucleoside analogs that mimic the building blocks of RNA. Non-nucleoside inhibitors often bind to allosteric sites on the enzyme, altering its activity without competing directly with natural substrates.
The synthesis of RdRP-IN-2 typically involves multi-step organic synthesis techniques that may include:
Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on the synthetic route chosen by researchers.
The molecular structure of RdRP-IN-2 has been elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The structure typically features a complex arrangement that allows for interaction with the active site of the RNA-dependent RNA polymerase.
Key structural data may include:
The primary chemical reaction involving RdRP-IN-2 is its interaction with RNA-dependent RNA polymerase, where it inhibits the enzyme's activity. This inhibition can be characterized through various biochemical assays that measure:
Technical details regarding these assays often include specific conditions (e.g., concentrations, buffer systems) and analytical methods used for quantification.
The mechanism of action for RdRP-IN-2 involves binding to a site on the RNA-dependent RNA polymerase that is distinct from the active site, leading to conformational changes in the enzyme. This binding prevents proper substrate binding or catalysis, effectively halting viral replication.
Understanding this mechanism often relies on kinetic studies and structural biology data that illustrate how RdRP-IN-2 alters enzyme dynamics and substrate interactions.
Physical properties of RdRP-IN-2 may include:
Chemical properties include:
Relevant data may be derived from stability studies and reactivity assessments conducted during development.
RdRP-IN-2 has significant potential applications in virology and pharmacology:
RNA-dependent RNA polymerase (RNA-dependent RNA polymerase) is a conserved enzymatic complex essential for the replication and transcription of RNA viruses, including coronaviruses such as Severe Acute Respiratory Syndrome Coronavirus 2. This multi-subunit complex comprises the catalytic subunit nonstructural protein 12 (nonstructural protein 12) and cofactors nonstructural protein 7 and nonstructural protein 8, which collectively enhance template binding and processivity. Within the viral life cycle, RNA-dependent RNA polymerase synthesizes positive-sense genomic RNA and negative-sense subgenomic RNAs, facilitating the expression of viral structural and accessory proteins [1] [8]. The enzyme’s active site—harboring catalytic residues Asp618, Asp760, and Asp761—coordinates nucleotide addition through a two-metal-ion mechanism. Crucially, RNA-dependent RNA polymerase exhibits minimal homology to human polymerases, reducing the likelihood of off-target effects during therapeutic inhibition. Its pivotal role in viral propagation, combined with high conservation across coronavirus variants (e.g., >96% similarity between Severe Acute Respiratory Syndrome Coronavirus 2 and Severe Acute Respiratory Syndrome Coronavirus nonstructural protein 12), positions RNA-dependent RNA polymerase as a prime target for antiviral intervention [1] [4] [8].
Targeting RNA-dependent RNA polymerase offers strategic advantages for combating RNA viruses:
Table 1: Key Features of Viral RNA-dependent RNA Polymerase Supporting Therapeutic Targeting
Feature | Therapeutic Implication |
---|---|
High Sequence Conservation | Enables broad-spectrum activity against current and emergent coronaviruses |
Catalytic Site Accessibility | Permits competitive inhibition by nucleoside/non-nucleoside inhibitors |
Distinct Host Machinery | Minimizes off-target effects on human polymerases |
Processivity Complex | Provides additional targets (e.g., nonstructural protein 7-nonstructural protein 8 interface) |
RdRP-IN-2 (Chemical Abstracts Service number 2915761-74-7) is a novel non-nucleoside inhibitor identified through targeted screening against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase. Biochemical characterization reveals direct, competitive inhibition with a half-maximal inhibitory concentration of 41.2 µM against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase, positioning it as a mid-potency candidate for optimization [5]. Notably, RdRP-IN-2 also suppresses Feline Infectious Peritonitis Virus replication, underscoring its potential as a pan-coronaviral agent [5]. Its emergence aligns with global efforts to repurpose kinase inhibitors and interface-targeting peptides against RNA-dependent RNA polymerase, leveraging conserved allosteric sites to circumvent exonuclease-mediated resistance [7] [9].
Table 2: Comparative Profile of RdRP-IN-2 Among RNA-dependent RNA Polymerase Inhibitors
Parameter | RdRP-IN-2 | Remdesivir | Sofosbuvir |
---|---|---|---|
Chemical Class | Non-Nucleoside | Nucleoside Analog | Nucleoside Analog |
Molecular Weight | 419.43 g/mol | 602.59 g/mol | 529.45 g/mol |
Primary Target | RNA-dependent RNA polymerase | RNA-dependent RNA polymerase | Hepatitis C Virus RNA-dependent RNA polymerase |
Reported Activity | 41.2 µM (Severe Acute Respiratory Syndrome Coronavirus 2) | 0.77 µM (Severe Acute Respiratory Syndrome Coronavirus 2) | 0.4–2.6 µM (Hepatitis C Virus) |
Computational studies further support RdRP-IN-2’s mechanism, demonstrating favorable binding energies to the RNA-dependent RNA polymerase palm domain, where it disrupts nucleotide coordination and primer extension [6]. While clinical efficacy data remain pending, its chemical tractability (98% purity; molecular formula C₂₃H₂₁N₃O₅) facilitates derivative synthesis to enhance potency and pharmacokinetics [5] [6]. As of 2025, RdRP-IN-2 exemplifies the expanding arsenal of RNA-dependent RNA polymerase inhibitors advancing through preclinical validation, highlighting RNA-dependent RNA polymerase’s enduring relevance in pandemic preparedness [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: